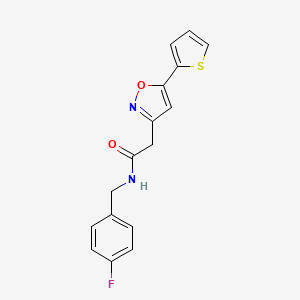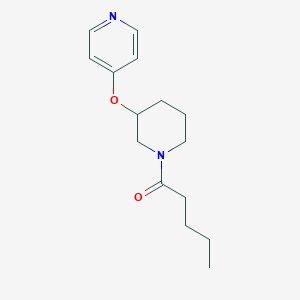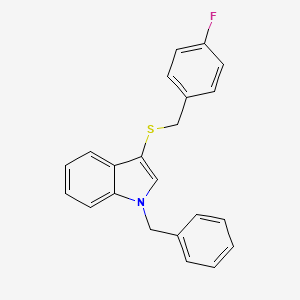
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives have been synthesized . The compounds were characterized by spectral and analytical studies .Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiazole ring system that is substituted with a fluorophenyl group .Mechanism of Action
The mechanism of action of compound X is not fully understood, but it is believed to act through inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties by inhibiting the activity of certain cytokines and chemokines. In addition, it has been shown to have neuroprotective effects by modulating the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain receptors, such as the dopamine receptor, which is involved in neurological disorders. In addition, it has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in cancer development.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments, including its synthetic accessibility, stability, and potential therapeutic applications. However, it also has limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on compound X, including:
1. Further investigation of its mechanism of action and potential targets in the body.
2. Exploration of its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
3. Development of more potent and selective analogs of compound X.
4. Investigation of its pharmacokinetics and pharmacodynamics in vivo.
5. Study of its potential interactions with other drugs and compounds.
6. Investigation of its potential side effects and toxicity in vivo.
Conclusion:
Compound X is a synthetic compound that has shown potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of certain enzymes and receptors in the body, and it has various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and potential toxicity at high concentrations. Future research directions include further investigation of its mechanism of action and therapeutic potential, development of more potent analogs, and study of its pharmacokinetics and potential side effects.
Synthesis Methods
Compound X can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-aminothiazole, followed by the reaction of the resulting compound with 3-fluoroaniline. The final step involves the reaction of the intermediate compound with ethylene oxide to produce compound X.
Scientific Research Applications
Compound X has been studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has shown potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S2/c1-13-6-7-18(10-14(13)2)26(23,24)21-9-8-17-12-25-19(22-17)15-4-3-5-16(20)11-15/h3-7,10-12,21H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFYAEMGORVKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2899447.png)

![1'-(2-methylbenzo[d]thiazole-6-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2899451.png)
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B2899453.png)
![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride](/img/structure/B2899456.png)



![2-(4-methoxyphenyl)-3-(methylthio)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2899462.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2899464.png)
![4-butyl-1-(butylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2899467.png)
